2-(3-Thienyl)ethylphosphonic acid
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Overview
Description
2-(3-Thienyl)ethylphosphonic acid is an organophosphorus compound that features a thiophene ring attached to an ethylphosphonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Thienyl)ethylphosphonic acid typically involves the reaction of thiophene derivatives with phosphonic acid reagents. One common method includes the use of thiophene-3-carboxaldehyde, which undergoes a reaction with diethyl phosphite in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Thienyl)ethylphosphonic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphonic acid group can be reduced to phosphine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(3-Thienyl)ethylphosphonic acid has several scientific research applications:
Chemistry: Used as an adhesion promoter in the electropolymerization of polymethylthiophene films.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in corrosion protection and as a component in advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-Thienyl)ethylphosphonic acid involves its ability to interact with various molecular targets. In corrosion protection, it acts as an adhesion promoter, enhancing the redox activity of polymethylthiophene films. This interaction helps in reducing the corrosion rate of metals by shifting the potential of the metal substrate to a passive state .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
- 2-Thiophenephosphonic acid
Uniqueness
2-(3-Thienyl)ethylphosphonic acid is unique due to the presence of both a thiophene ring and an ethylphosphonic acid group. This combination imparts distinct chemical properties, making it valuable in specific applications such as corrosion protection and materials science .
Properties
CAS No. |
344549-98-0 |
---|---|
Molecular Formula |
C6H9O3PS |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-thiophen-3-ylethylphosphonic acid |
InChI |
InChI=1S/C6H9O3PS/c7-10(8,9)3-1-6-2-4-11-5-6/h2,4-5H,1,3H2,(H2,7,8,9) |
InChI Key |
GNNBJERSFLLRPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCP(=O)(O)O |
Origin of Product |
United States |
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